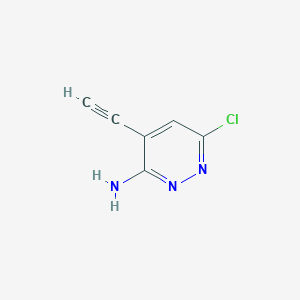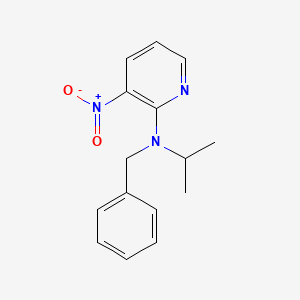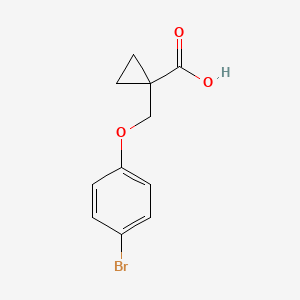
1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid
Overview
Description
1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactivity of Cyclopropanecarboxylic Acid Derivatives : Cyclopropanecarboxylic acid and its derivatives, including those similar to 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid, have shown significant biological activity. For instance, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibited excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Inhibition of Carbonic Anhydrase Isoenzymes : Cyclopropylcarboxylic acids and esters containing bromophenol moieties have been investigated for their inhibitory effects on carbonic anhydrase enzymes. These bromophenol derivatives displayed potent inhibitory effects, suggesting potential pharmaceutical applications (Boztaş et al., 2015).
Synthesis for Affinity Purification Techniques : The synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of this compound, has been carried out for use in affinity purification techniques and antibody generation. This highlights the compound's utility in biochemical research and pharmaceutical development (Pirrung, Dunlap, & Trinks, 1989).
Antidepressant Activity : Cyclopropanecarboxylic acid derivatives have been evaluated for their potential antidepressant activity. Some derivatives showed more effectiveness than standard antidepressant drugs, indicating their potential in psychiatric medication research (Bonnaud et al., 1987).
Cyclopropanecarboxylic Acid in Ethylene Biosynthesis : The identification of 1-(malonylamino) cyclopropane-1-carboxylic acid, a derivative of cyclopropanecarboxylic acid, as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in wheat leaves, emphasizes its role in ethylene biosynthesis, crucial for plant growth and development (Hoffman, Yang, & McKeon, 1982).
Inhibition of Apple 1-Aminocyclopropane-1-Carboxylic Acid Oxidase : Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, structurally related to this compound, have shown inhibitory effects on ethylene production in fruits, which is significant in agricultural research and food preservation (Dourtoglou & Koussissi, 2000).
Versatile Intermediates in Synthesis : Chiral cyclopropanes bearing differentially functionalized carbon substituents have been developed as versatile intermediates for synthesizing compounds with asymmetric cyclopropane structures. This includes applications in developing biologically active compounds with restricted conformations (Kazuta, Matsuda, & Shuto, 2002).
Properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZDXXPBNOCKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


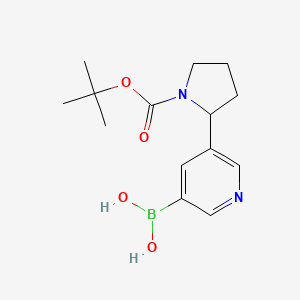


![5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403016.png)

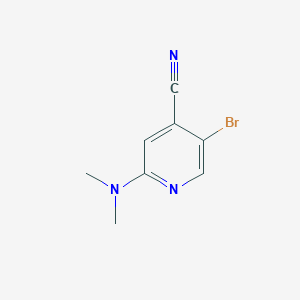

![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)
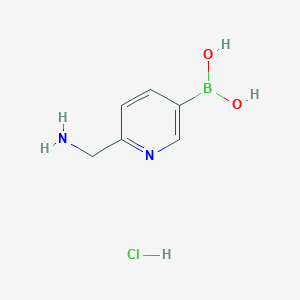
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)

